5-Guanidinoisophthalic acid

Carbonic Anhydrase Inhibition Enzyme Binding Chemical Biology

5-Guanidinoisophthalic acid uniquely fuses a rigid isophthalic acid core with a 5-guanidino group—delivering predictable V-shaped MOF topology and nanomolar hCA II binding (Kd=290 nM). Unlike 5-aminoisophthalic acid or aliphatic guanidines, its protonated guanidinium (pKa ~12.5) persists at physiological pH, ensuring defined metal coordination and hydrogen-bond networks. Procure this exclusive building block to de-risk MOF design (CO₂ capture, catalysis) and accelerate fragment-based drug discovery without functional ambiguity.

Molecular Formula C9H9N3O4
Molecular Weight 223.19 g/mol
Cat. No. B15203526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Guanidinoisophthalic acid
Molecular FormulaC9H9N3O4
Molecular Weight223.19 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)N=C(N)N)C(=O)O
InChIInChI=1S/C9H9N3O4/c10-9(11)12-6-2-4(7(13)14)1-5(3-6)8(15)16/h1-3H,(H,13,14)(H,15,16)(H4,10,11,12)
InChIKeyHUTYZJFJRWPOHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Guanidinoisophthalic Acid: Molecular Identity and Core Characteristics for Research Procurement


5-Guanidinoisophthalic acid (CAS: 185329-48-0) is a hybrid aromatic compound that integrates the structural features of an isophthalic acid dicarboxylate backbone with a 5-position guanidino substituent . Its molecular formula is C₉H₉N₃O₄, with a molecular weight of 223.19 g/mol . This unique architecture positions it at the intersection of two critical compound classes: it functions as a dicarboxylic acid linker for the construction of metal-organic frameworks (MOFs) , while its guanidine moiety confers distinct biological recognition capabilities, most notably as a ligand for specific enzyme targets such as human carbonic anhydrase II (hCA II) [1].

5-Guanidinoisophthalic Acid: Why In-Class Substitution Without Evidence Risks Experimental Failure


While the guanidine and isophthalic acid compound classes are individually well-populated, their fusion into a single, rigid, V-shaped scaffold at the 5-position is not generic . Attempting to substitute 5-guanidinoisophthalic acid with structurally proximal analogs like 5-aminoisophthalic acid or simple aliphatic guanidines (e.g., guanidinoacetic acid) introduces critical and quantifiable changes in both molecular recognition and material topology . The distinct pKa and hydrogen-bonding network of the guanidinium group, relative to an amine, directly alters binding thermodynamics to biological targets like carbonic anhydrase [1]. Furthermore, in MOF synthesis, the altered steric and electronic profile at the 5-position dictates the resulting framework's pore geometry, stability, and catalytic performance, meaning a substitution can lead to a functionally non-equivalent material [2].

5-Guanidinoisophthalic Acid: A Product-Specific Quantitative Evidence Guide for Scientific Selection


hCA II Binding Affinity: Nanomolar Kd Differentiation from Aliphatic Guanidine Comparators

5-Guanidinoisophthalic acid exhibits high-affinity binding to human carbonic anhydrase II (hCA II) with a reported Kd of 290 nM [1]. This binding affinity is substantially higher than that of simpler, aliphatic guanidine derivatives. For instance, guanidinoacetic acid, an endogenous guanidine-containing metabolite, displays a markedly weaker inhibition profile against related carbonic anhydrase isoforms, with a reported Ki of 3.70 μM (3700 nM) against hCA I [2]. This represents a ~12.8-fold improvement in binding affinity for 5-guanidinoisophthalic acid over a structurally simpler guanidine comparator, underscoring the critical contribution of the isophthalic acid scaffold to molecular recognition.

Carbonic Anhydrase Inhibition Enzyme Binding Chemical Biology

MOF Linker Functionality: Defined 5-Position Geometry Differentiates from Unsubstituted Isophthalic Acid

As a 5-substituted isophthalic acid, this compound serves as a V-shaped linker in MOF synthesis . Its differentiation from unsubstituted isophthalic acid lies in the defined geometry and functionality imparted by the guanidino group at the 5-position. Research on 5-substituted isophthalic acid MOFs demonstrates that the nature of the 5-substituent (e.g., -NH2, -NO2, -SO3H) critically directs the resulting framework's topology, pore size, and host-guest chemistry [1]. While specific surface area data for 5-guanidinoisophthalic acid MOFs is not yet reported, the class-level inference is that its guanidino group provides a distinct hydrogen-bonding and basic site compared to an -NH2 group (as in 5-aminoisophthalic acid), which can alter CO2/N2 selectivity or catalytic activity .

Metal-Organic Frameworks Coordination Polymers Materials Chemistry

Predicted Physicochemical Properties: pKa Distinction from 5-Aminoisophthalic Acid

The predicted acid dissociation constant (pKa) of 5-guanidinoisophthalic acid's guanidino group is 3.41±0.10 . This is in stark contrast to the amino group of 5-aminoisophthalic acid, which has a pKa around 4.6-5.0. This ~1.2 pKa unit difference means that at physiological pH (7.4), the guanidino group remains predominantly protonated and positively charged, while an amino group would be largely neutral. This fundamental difference in ionization state directly impacts the compound's solubility, its ability to engage in charge-charge interactions with biological targets or MOF metal clusters, and its overall reactivity.

Physicochemical Characterization Ligand Design Chemical Properties

5-Guanidinoisophthalic Acid: Best-Fit Research and Industrial Application Scenarios


Carbonic Anhydrase Inhibitor Probe Development

The validated nanomolar binding affinity (Kd = 290 nM) of 5-guanidinoisophthalic acid for human carbonic anhydrase II (hCA II) [1] makes it a valuable starting fragment for structure-activity relationship (SAR) studies. This compound can serve as a core scaffold for designing more potent and selective inhibitors targeting CA isoforms implicated in glaucoma, epilepsy, or cancer. Its differentiation from weaker guanidine analogs (e.g., guanidinoacetic acid, Ki = 3.7 μM [2]) provides a measurable advantage in hit-to-lead campaigns.

Functionalized Metal-Organic Framework (MOF) Linker for Selective Sorption

As a 5-substituted isophthalic acid derivative, this compound is a building block for synthesizing MOFs with tailored pore environments . The guanidino group offers a unique chemical handle for post-synthetic modification or for creating basic sites within the framework. This functionalization can be leveraged to design MOFs for applications requiring specific host-guest interactions, such as the selective capture of CO2, the removal of anionic pollutants, or heterogeneous catalysis, where the properties of the MOF are directly tied to the identity of the 5-substituent [3].

Coordination Polymer and Supramolecular Chemistry

The compound's dual functionality—a rigid dicarboxylate and a strong hydrogen-bonding/donating guanidinium group—enables the construction of diverse supramolecular architectures and coordination polymers. The distinct pKa of the guanidino group (predicted 3.41±0.10) compared to an amino group ensures it remains protonated over a different pH range, providing a predictable and distinct building block for crystal engineering and the study of non-covalent interactions .

Synthesis of Bioactive Guanidine-Containing Molecules

Guanidine-containing compounds are a privileged motif in medicinal chemistry, found in numerous drugs and natural products with activities ranging from antihypertensive to antidiabetic . 5-Guanidinoisophthalic acid serves as a versatile synthetic intermediate. Its carboxylic acid groups can be readily derivatized (e.g., to amides or esters) while preserving the guanidino moiety, allowing for its incorporation into more complex drug-like molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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